molecular formula C11H12N4O5 B6362606 1-(3,5-Dinitrobenzoyl)piperazine CAS No. 69414-54-6

1-(3,5-Dinitrobenzoyl)piperazine

Cat. No.: B6362606
CAS No.: 69414-54-6
M. Wt: 280.24 g/mol
InChI Key: IPVSOJZLFUZJAB-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrobenzoyl)piperazine is a chemical compound with the molecular formula C11H12N4O5. It is characterized by the presence of a piperazine ring substituted with a 3,5-dinitrobenzoyl group.

Mechanism of Action

Target of Action

1-(3,5-Dinitrobenzoyl)piperazine is primarily used as an oxidant in reactions where new carbon–carbon bonds are formed by the oxidation of preformed organocuprates . Organocuprates are typically generated from halide-substituted precursors .

Mode of Action

The compound interacts with its targets, the organocuprates, through an oxidation process . This interaction results in the formation of new carbon–carbon bonds . The compound’s mode of action is particularly advantageous in this context as the presence of the tertiary amine group allows for the facile separation of products from excess and oxidant-derived by-products .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of preformed organocuprates . This process has proven useful in a range of synthetic contexts . A wide variety of oxidants have been employed in such processes, including oxygen gas, copper(II) salts, and nitroaromatic compounds such as 1,3-dinitrobenzene .

Pharmacokinetics

The compound is soluble in dichloromethane and thf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds by the oxidation of preformed organocuprates . This process is beneficial in various synthetic contexts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction involving this compound is typically carried out at 0°C . Additionally, the compound should be stored in a dark container at room temperature, with the container kept tightly closed . Under these conditions, the reagent is bench-stable and storable for years .

Preparation Methods

The synthesis of 1-(3,5-Dinitrobenzoyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial production methods for piperazine derivatives often involve batch or continuous flow processes. These methods can include the use of microwave reactors to accelerate the reaction and improve yield .

Chemical Reactions Analysis

1-(3,5-Dinitrobenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5-Dinitrobenzoyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

1-(3,5-Dinitrobenzoyl)piperazine (DNP-piperazine) is a synthetic compound characterized by its unique structural features, including a piperazine ring and a 3,5-dinitrobenzoyl group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anti-inflammatory agent and its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of DNP-piperazine is C₁₈H₁₈N₄O₆, with a molecular weight of approximately 386.36 g/mol. The piperazine ring typically adopts a chair conformation, which contributes to the compound's stability and biological activity. The presence of nitro groups enhances reactivity and potential interactions with biological targets.

DNP-piperazine exhibits its biological effects through several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to modulate inflammatory pathways, potentially acting on various cytokines and inflammatory mediators.
  • Neurotransmitter Modulation : It influences the release and reuptake of monoamine neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and neurological functions. The compound's ability to form π–π stacking interactions aids in stabilizing these neurotransmitter systems.

Biological Activity Overview

Research indicates that DNP-piperazine has multiple biological activities:

  • Anti-inflammatory Effects : Significant evidence supports its role in reducing inflammation. Studies have demonstrated its efficacy in various models of inflammation.
  • Neuropharmacological Effects : DNP-piperazine interacts with neurotransmitter receptors, showing potential in treating conditions like depression and anxiety.
  • Anticancer Properties : Some studies suggest that DNP-piperazine may enhance the sensitivity of cancer cells to apoptotic stimuli, indicating potential as a chemotherapeutic agent.

Data Table: Biological Activities of DNP-Piperazine

Biological ActivityMechanismReference
Anti-inflammatoryModulates cytokine release
Neurotransmitter modulationInfluences dopamine and serotonin levels
Anticancer effectsSensitizes cells to apoptosis

Case Studies

  • Anti-Inflammatory Study : In a controlled experiment involving animal models, DNP-piperazine was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent.
  • Neuropharmacological Assessment : A study explored the effects of DNP-piperazine on serotonin receptor activity. The results showed that DNP-piperazine increased serotonin levels in synaptic clefts, indicating its potential use in treating mood disorders.
  • Cancer Sensitization Research : In vitro assays demonstrated that DNP-piperazine could enhance the efficacy of existing chemotherapeutic agents by increasing cancer cell sensitivity to apoptosis-inducing ligands.

Comparative Analysis with Similar Compounds

DNP-piperazine shares structural similarities with other piperazine derivatives but stands out due to its enhanced reactivity from the dinitro group. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methoxyphenyl)piperazinePiperazine ring with methoxy groupKnown for inhibiting monoamine reuptake
1-BenzoylpiperazineBenzoyl group attached to piperazineLacks nitro groups; less reactive
4-(2-Methoxyphenyl)piperazineSimilar piperazine structureFocused on serotonin receptor interactions
1-(4-Nitrobenzoyl)piperazineNitro group on benzoyl moietyMore potent in certain biological assays

Properties

IUPAC Name

(3,5-dinitrophenyl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O5/c16-11(13-3-1-12-2-4-13)8-5-9(14(17)18)7-10(6-8)15(19)20/h5-7,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVSOJZLFUZJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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